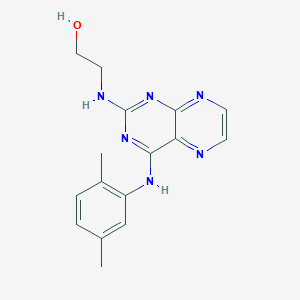

2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol

Description

2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol is a pteridine-derived compound featuring a 2,5-dimethylphenyl substituent at the 4-position of the pteridine core and an ethanolamine moiety at the 2-position. Pteridine derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties .

Propriétés

IUPAC Name |

2-[[4-(2,5-dimethylanilino)pteridin-2-yl]amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-10-3-4-11(2)12(9-10)20-15-13-14(18-6-5-17-13)21-16(22-15)19-7-8-23/h3-6,9,23H,7-8H2,1-2H3,(H2,18,19,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLZDOQLROVPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol typically involves multiple steps, starting with the preparation of the pteridine ring system This can be achieved through the condensation of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Analyse Des Réactions Chimiques

Types of Reactions

2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and biological activity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Applications De Recherche Scientifique

2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

2-[[4-Amino-6-(4-methylphenyl)pteridin-2-yl]amino]ethanol hydrochloride (CAS: 247913-49-1)

- Structural Differences : The phenyl substituent is 4-methylphenyl instead of 2,5-dimethylphenyl.

- The hydrochloride salt form (as in this analog) suggests improved aqueous solubility due to ionic character .

2-((2-Methoxyethyl)(methyl)amino)ethanol (Patent EP 4 374 877 A2)

- Structural Differences: Lacks a pteridine core; instead, it features a methoxyethyl-methylamine group attached to ethanolamine.

- Synthesis Comparison: Synthesized via alkylation of 2-methoxy-N-methyl乙胺 with 2-bromoethanol in toluene at 100°C (88% yield), followed by purification with acetic acid and sulfuryl chloride . This contrasts with pteridine-based syntheses, which often involve multi-step coupling reactions (e.g., uses acetic acid-mediated condensations of aromatic amines) .

3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (Eli Lilly, EP 3 612 519 B1)

- Structural Differences : Pyrazine-carboxamide core with a hydroxy-acetylated phenyl group.

- Synthetic Methodology : Utilizes HATU-mediated coupling of aromatic amines with carboxylic acids, followed by chiral chromatography for isomer separation . This highlights the importance of stereochemical control in structurally complex analogs, a consideration that may apply to the target compound if stereoisomerism exists.

Activité Biologique

The compound 2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol is a complex organic molecule with potential biological activity. Its structure includes a pteridine core, which is often associated with various pharmacological properties. This article aims to delve into the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- IUPAC Name : 2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol

- Molecular Formula : C17H22N4O

- Molecular Weight : 302.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pteridine moiety is known for its role in enzyme modulation, particularly in pathways related to cell signaling and metabolism.

- Target Interaction : The compound may act as a ligand for various receptors or enzymes, modulating their activity.

- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its chemical structure and formulation.

Anticancer Activity

Research indicates that compounds with pteridine structures exhibit anticancer properties. A study demonstrated that derivatives of pteridine can inhibit cell proliferation in various cancer cell lines. For instance:

- Case Study : A derivative similar to 2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol showed IC50 values indicating significant inhibition of tumor growth in vitro.

Antimicrobial Properties

The antimicrobial potential of pteridine derivatives has been documented in literature. These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Research Finding : A study reported that a related pteridine compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Disruption of bacterial metabolism | |

| Enzyme Modulation | Interaction with specific receptors |

Research Findings

Several studies highlight the biological significance of 2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol:

- In Vitro Studies : Laboratory tests have shown that the compound can effectively inhibit the growth of certain cancer cell lines.

- In Vivo Studies : Animal models have indicated that administration of the compound leads to reduced tumor size and improved survival rates in treated subjects.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.